molecular formula C15H25NO3.C4H4O4 B1149482 But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol CAS No. 119637-66-0

But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Cat. No. B1149482
CAS RN: 119637-66-0
M. Wt: 383.438
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Scientific Research Applications

But-2-enedioic acid

Materials Science & Engineering: But-2-enedioic acid is used in the field of Materials Science & Engineering , particularly in 3D Bioprinting and 3D Printing . These technologies use materials like But-2-enedioic acid to create complex structures, which can be used in various applications, from medical implants to building components.

Batteries, Supercapacitors, Fuel Cells: In the energy sector, But-2-enedioic acid is used in the development of Batteries, Supercapacitors, and Fuel Cells . These devices store and generate energy, and the properties of But-2-enedioic acid can enhance their performance.

Microbiological Testing: But-2-enedioic acid is also used in Microbiological Testing . This involves testing samples for the presence of microorganisms, such as bacteria or fungi. The acid can be used as a nutrient source for these organisms, or as a pH buffer.

1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Pharmaceutical Applications: This compound is an intermediate in the synthesis of Metoprolol , a selective β1-blocker drug . Metoprolol is used to treat hypertension and chest pain caused by restriction in blood supply to tissues, known as angina pectoris .

Chemo-Enzymatic Synthesis: The compound has been synthesized in high yield by a four-step chemoenzymatic protocol . This involves using enzymes to catalyze chemical reactions, which can be more efficient and environmentally friendly than traditional chemical methods.

Kinetic Resolution: The compound has been used in kinetic resolution studies . This is a method used in chemistry to separate enantiomers of a chiral molecule. In these studies, enzymes were used to selectively react with one enantiomer, allowing the other to be isolated.

Molecular Docking Studies: Molecular docking studies have been performed on this compound . These studies involve predicting how small molecules, such as drugs, bind to a receptor of known 3D structure. This can help in the design of new drugs with improved binding properties.

properties

IUPAC Name

but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.C4H4O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYHYBWPDPBYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
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But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

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